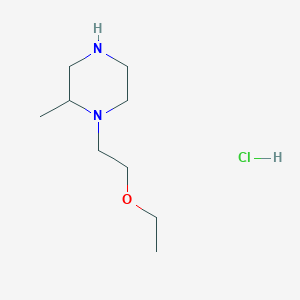
1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O and its molecular weight is 208.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Hydrolysis of Related Compounds : 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, similar in structure to 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride, have been synthesized and hydrolyzed to study their chemical behavior, providing insights into the reactions of similar piperazine compounds (Iwanami et al., 1964).
Pharmaceutical Research
Antihistaminic Agent Synthesis : The synthesis of 1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)-[2-14C]-benzimidazole difumarate, a new antihistaminic agent, demonstrates the use of similar compounds in drug development (Awata & Satomi, 1987).
Development of Antidepressants and Anxiolytics : Derivatives of phenylpiperazine, closely related to this compound, have been studied for their antidepressant and anxiolytic effects in animal models, highlighting the potential therapeutic applications of similar compounds (Pytka et al., 2015).
Cancer Treatment Research : A study on 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a structurally related compound, in rat bile investigates its metabolites, contributing to the understanding of anticancer compound metabolism and potential treatments (Jiang et al., 2007).
Crystallographic Studies for Drug Development : Research on the crystal structures of salts formed from 1-methylpiperazine with aromatic acids, similar to this compound, provides valuable information for the development of new pharmaceuticals (Yu et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including nasal congestion and urticaria .
Mode of Action
This compound acts as a selective antagonist at the histamine H1 receptor . By binding to this receptor, it prevents the activation of the receptor by histamine, a substance released by mast cells during an allergic response . This blockade of the H1 receptor results in a reduction of allergic symptoms.
Biochemical Pathways
The compound’s action primarily affects the histamine signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to symptoms of allergy .
Pharmacokinetics
It is known that the compound has aTmax of 1.13 h and an absolute bioavailability of 61% . These properties suggest that the compound is rapidly absorbed and has a relatively high bioavailability. The compound’s storage temperature is recommended to be in an inert atmosphere at room temperature .
Result of Action
The result of the compound’s action is a reduction in allergic symptoms such as nasal congestion and urticaria . This is achieved by preventing the activation of the H1 receptor and thus blocking the downstream effects of histamine.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and bioavailability can be affected by the presence of food or certain beverages. It has been observed that the Cmax of the compound decreased by 25% and 33% when taken with a low fat and high fat meal, respectively, compared to the fasted state . Additionally, administration with grapefruit juice decreased the Cmax by 30% .
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-2-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-3-12-7-6-11-5-4-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCJOIAUSXTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCNCC1C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
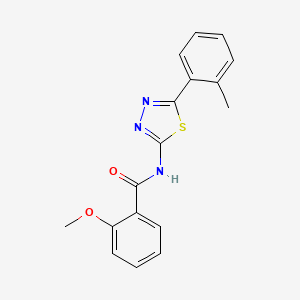
![N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2415405.png)
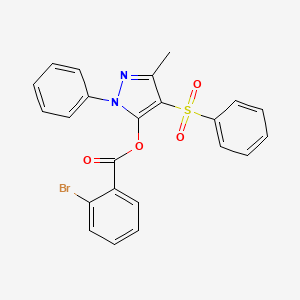
![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide](/img/structure/B2415412.png)
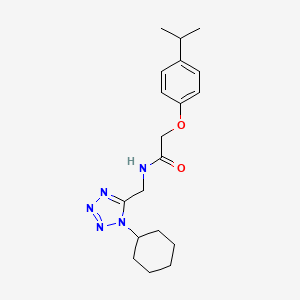
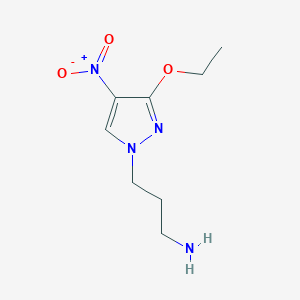
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)


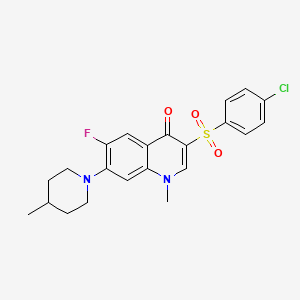
![N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
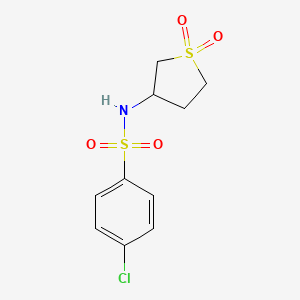
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
